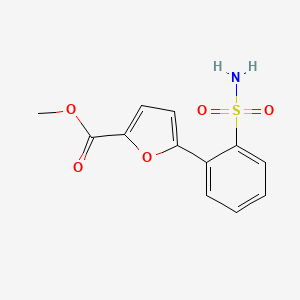
Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate is a chemical compound with a furan ring substituted at the 5-position with a 2-sulfamoylphenyl group and a carboxylate ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate typically involves the reaction of 2-sulfamoylbenzoic acid with methyl furan-2-carboxylate under specific conditions. The reaction may be catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amines derived from the sulfamoyl group.
Substitution: Carboxylic acids from the hydrolysis of the ester group.
Scientific Research Applications
Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluoro and nitro group instead of a sulfamoyl group.
Methyl furan-2-carboxylate: Lacks the phenyl and sulfamoyl substitutions, making it less complex.
Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups, providing different reactivity and applications .
Uniqueness: Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate is unique due to the presence of the sulfamoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
88159-69-7 |
|---|---|
Molecular Formula |
C12H11NO5S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H11NO5S/c1-17-12(14)10-7-6-9(18-10)8-4-2-3-5-11(8)19(13,15)16/h2-7H,1H3,(H2,13,15,16) |
InChI Key |
YKBUEAJMRZHJLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















